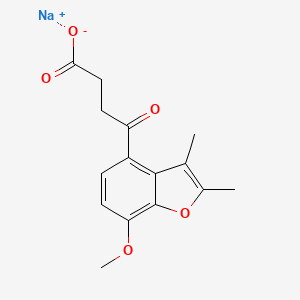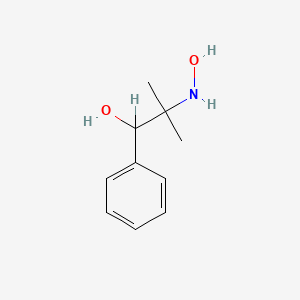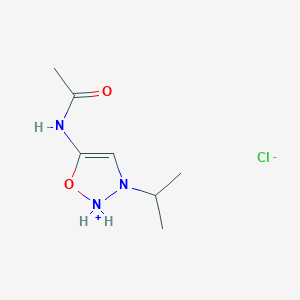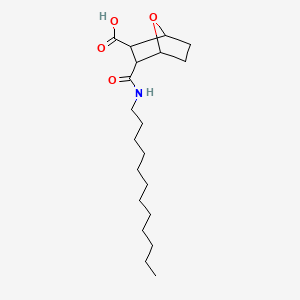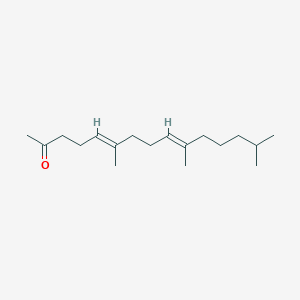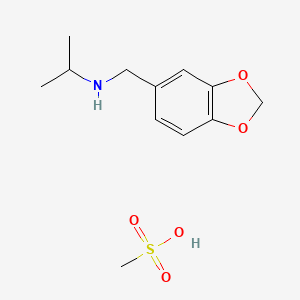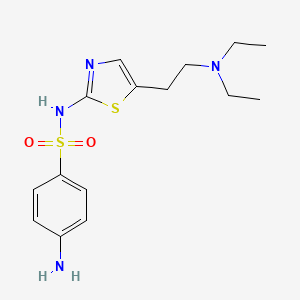
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, an amino group, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This method allows for the formation of the thiazole ring, which is a crucial component of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group and thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonamide compounds, and substituted thiazole derivatives, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced cell proliferation . The thiazole ring and amino group play crucial roles in binding to the enzyme’s active site, enhancing the compound’s inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and thiazole-containing molecules, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Hydrochlorothiazide: A diuretic with a thiazole ring structure.
Uniqueness
What sets benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- apart is its combination of the benzenesulfonamide group with the thiazole ring and diethylaminoethyl side chain. This unique structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
71933-41-0 |
|---|---|
Formule moléculaire |
C15H22N4O2S2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-amino-N-[5-[2-(diethylamino)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-3-19(4-2)10-9-13-11-17-15(22-13)18-23(20,21)14-7-5-12(16)6-8-14/h5-8,11H,3-4,9-10,16H2,1-2H3,(H,17,18) |
Clé InChI |
IFCJACHSHHEHIX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
